molecular formula C8H12N2OS B12313747 rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis CAS No. 27461-03-6

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis

Cat. No.: B12313747
CAS No.: 27461-03-6
M. Wt: 184.26 g/mol
InChI Key: UFYIWZHJBCLUKF-UHFFFAOYSA-N
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Description

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is a heterocyclic compound that features a unique combination of a pyran ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminothiazole with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrano[4,3-d][1,3]thiazole ring system. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .

Scientific Research Applications

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is unique due to its fused pyrano-thiazole ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

27461-03-6

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

UFYIWZHJBCLUKF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=N2)N

Origin of Product

United States

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